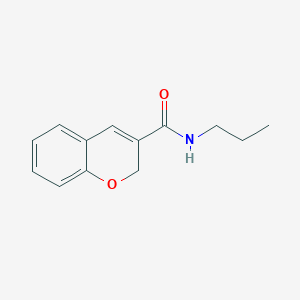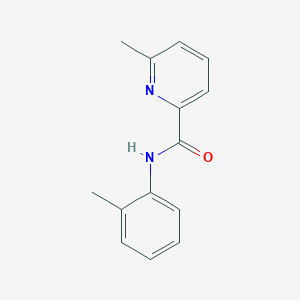
N-(4-methylsulfanylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylsulfanylphenyl)propanamide, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative that is structurally similar to MDMA and other amphetamines. It was initially developed as a potential antidepressant and anxiolytic drug in the 1990s but was later banned due to its potential for abuse and toxicity. In recent years, there has been renewed interest in 4-MTA due to its unique pharmacological properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-MTA is not fully understood, but it is believed to act primarily as a serotonin releaser and reuptake inhibitor. It also has some affinity for dopamine and norepinephrine receptors. The net effect of these actions is an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to mood elevation, increased energy, and decreased anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to mood elevation, increased energy, and decreased anxiety. However, 4-MTA has been shown to be less potent than other amphetamines in terms of its effects on these neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MTA in laboratory experiments is its unique pharmacological profile, which makes it a useful tool for studying serotonin neurotransmission and related processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-MTA is a controlled substance in many countries and may be difficult to obtain legally. In addition, it has been shown to be toxic in some animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-MTA. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying serotonin neurotransmission and related processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-MTA.
Méthodes De Synthèse
The synthesis of 4-MTA involves the reaction of 4-methylthiophenol with 1-bromo-3-chloropropane in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by recrystallization or chromatography. The synthesis of 4-MTA is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-MTA has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and neuroprotective agent. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 4-MTA has been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin neurotransmission.
Propriétés
IUPAC Name |
N-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUJHHNEXDURNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylsulfanylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)





![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)


![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)
